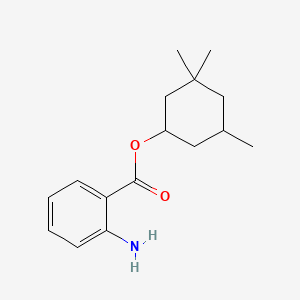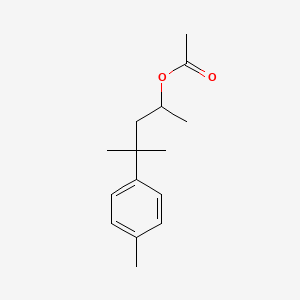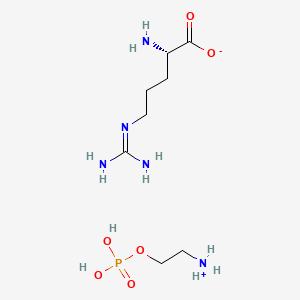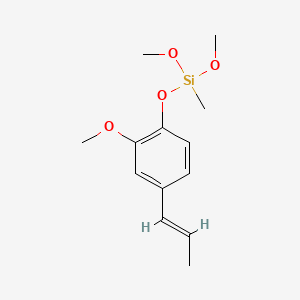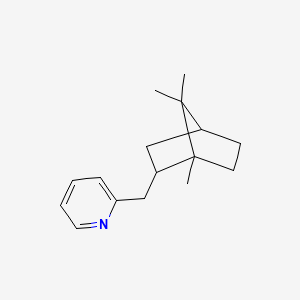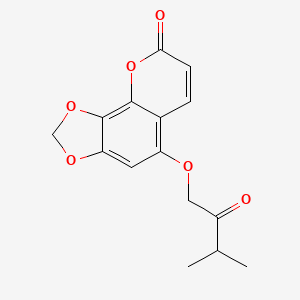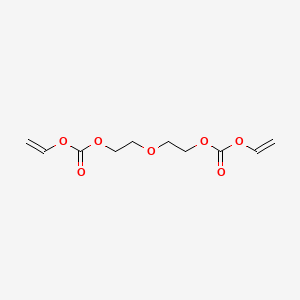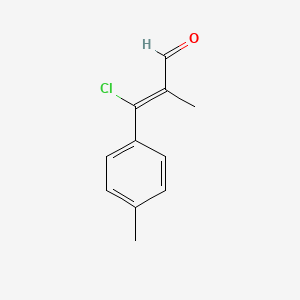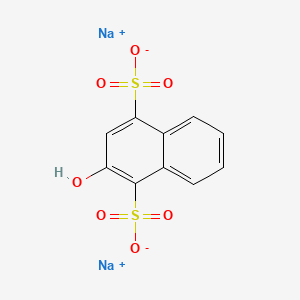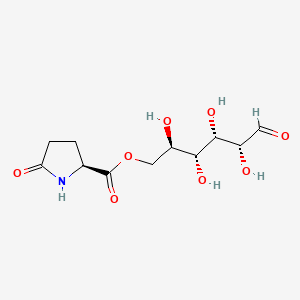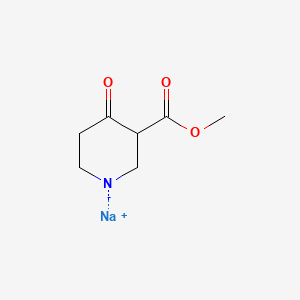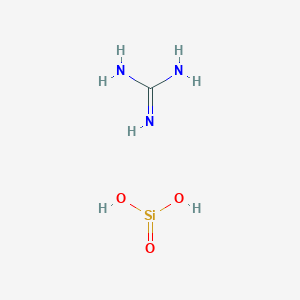
Einecs 254-437-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is identified by the CAS number 39380-70-6 . This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The preparation of silicic acid, compound with guanidine, involves the reaction of guanidine with silicic acid under controlled conditions. The synthetic route typically includes the following steps:
Mixing: Guanidine is dissolved in water to form a solution.
Reaction: Silicic acid is added to the guanidine solution, and the mixture is stirred at a specific temperature and pH to facilitate the reaction.
Filtration: The resulting product is filtered to remove any impurities.
Drying: The filtered product is dried to obtain the final compound.
Analyse Des Réactions Chimiques
Silicic acid, compound with guanidine, undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silicic acid and guanidine.
Applications De Recherche Scientifique
Silicic acid, compound with guanidine, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of silicic acid, compound with guanidine, involves its interaction with molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Silicic acid, compound with guanidine, can be compared with other similar compounds, such as:
Silicic acid, compound with urea: This compound has similar properties but different reactivity and applications.
Silicic acid, compound with ammonium: Another similar compound with distinct chemical behavior and uses.
Silicic acid, compound with sodium: This compound is widely used in industrial applications but has different properties compared to silicic acid, compound with guanidine.
Propriétés
Numéro CAS |
39380-70-6 |
|---|---|
Formule moléculaire |
CH7N3O3Si |
Poids moléculaire |
137.17 g/mol |
Nom IUPAC |
dihydroxy(oxo)silane;guanidine |
InChI |
InChI=1S/CH5N3.H2O3Si/c2-1(3)4;1-4(2)3/h(H5,2,3,4);1-2H |
Clé InChI |
OZDQORXDKNUVMW-UHFFFAOYSA-N |
SMILES canonique |
C(=N)(N)N.O[Si](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



